2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
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Overview
Description
2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is an organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Amino Acid Derivatization: The boronic ester is then coupled with an amino acid derivative, such as 2-amino-3-bromopropanoic acid, using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino group.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Amides: Formed through nucleophilic substitution of the amino group.
Scientific Research Applications
2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials, such as polymers and organic semiconductors.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes for imaging and diagnostics.
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the amino group may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Another boronic ester with similar reactivity in Suzuki-Miyaura coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a boronic ester group and is used in similar coupling reactions.
Uniqueness
2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is unique due to its combination of an amino acid backbone with a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)9-12(17)13(18)19/h5-8,12H,9,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQZNCVEBLXMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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